Product packaging for 1-Ethenyl-4-methylidenecyclohexan-1-ol(Cat. No.:)

1-Ethenyl-4-methylidenecyclohexan-1-ol

Cat. No.: B13517749
M. Wt: 138.21 g/mol
InChI Key: UPKWIYLSZYQHAA-UHFFFAOYSA-N
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Description

Contextualization within the Class of Unsaturated Cyclohexanol (B46403) Derivatives and Related Polyenes

1-Ethenyl-4-methylidenecyclohexan-1-ol is a member of the broad class of unsaturated cyclohexanol derivatives. The cyclohexanol framework is a common motif in numerous natural products and is a vital building block in the synthesis of pharmaceuticals and materials. wikipedia.org The introduction of unsaturation, in the form of double bonds, dramatically increases the chemical reactivity and potential for complex molecular construction.

Specifically, the compound contains a conjugated diene system, formed by the ethenyl and methylidene groups. Dienes are crucial components in a variety of powerful chemical reactions, most notably the Diels-Alder reaction, which is a cornerstone for the formation of six-membered rings with high stereocontrol. numberanalytics.com The arrangement of the diene and the alcohol functionality on the cyclohexane (B81311) scaffold suggests potential for intricate intramolecular reactions and stereoselective transformations.

The presence of the tertiary allylic alcohol group is also significant. Allylic alcohols are versatile intermediates that can undergo a range of reactions, including oxidation, reduction, and various substitution reactions, often with high selectivity. mdpi.com The specific arrangement in this compound, where the hydroxyl group is adjacent to a vinyl substituent, classifies it as a homoallylic alcohol, a structural motif found in various bioactive natural products. mdpi.comnih.gov

Historical Development of Research on Dienoic and Ethenyl-Substituted Alcohols in Organic Synthesis

The study of dienes and unsaturated alcohols has a rich history, deeply intertwined with the development of organic synthesis. Early research in the 20th century, pioneered by chemists like Otto Diels and Kurt Alder, established the synthetic utility of dienes in cycloaddition reactions. numberanalytics.com This discovery revolutionized the way chemists approached the synthesis of complex cyclic systems.

The synthesis of ethenyl-substituted (or vinyl-substituted) alcohols has also been a long-standing area of interest. The development of organometallic reagents, such as Grignard reagents and organolithium compounds, provided reliable methods for the addition of vinyl groups to carbonyl compounds, thereby generating vinyl-substituted alcohols.

In recent decades, research has focused on developing more sophisticated and selective methods for the synthesis of these compounds. rsc.orgnih.gov This includes the use of transition metal catalysis (e.g., palladium, ruthenium, nickel) to control the regioselectivity and stereoselectivity of reactions involving dienes and unsaturated alcohols. rsc.orgresearchgate.net For instance, metal-catalyzed cross-coupling reactions and metathesis have become powerful tools for constructing complex polyene structures. The development of asymmetric synthesis has also enabled the production of enantiomerically pure unsaturated alcohols, which is crucial for the synthesis of chiral drugs and natural products. nih.gov

Fundamental Challenges and Research Opportunities Posed by the Compound's Unique Structural Motifs

The unique structure of this compound presents both significant challenges and exciting opportunities for research.

Challenges:

Chemoselectivity: The molecule possesses multiple reactive sites—two double bonds and a hydroxyl group. Achieving selective reaction at one site without affecting the others is a major challenge. For example, selective oxidation of the alcohol without reacting with the diene system, or vice versa, would require carefully chosen reagents and conditions.

Regioselectivity and Stereoselectivity: In reactions involving the diene, such as additions or cycloadditions, controlling which double bond reacts (regioselectivity) and the spatial orientation of the new bonds (stereoselectivity) is a significant hurdle. numberanalytics.com The presence of the bulky hydroxyl group can influence the approach of reagents, adding another layer of complexity.

Synthesis: The construction of the this compound scaffold itself is a synthetic challenge. Achieving the precise placement of the exocyclic methylene (B1212753) group and the tertiary vinyl alcohol on the cyclohexane ring requires a carefully planned synthetic strategy.

Research Opportunities:

Novel Synthetic Methodologies: The challenges posed by this molecule can drive the development of new synthetic methods with enhanced selectivity. For instance, developing catalysts that can distinguish between the different reactive sites would be a valuable contribution to the field.

Complex Molecule Synthesis: The compound could serve as a versatile building block for the synthesis of more complex natural products or pharmacologically active molecules. The diene system is primed for Diels-Alder reactions to build polycyclic systems, and the hydroxyl group provides a handle for further functionalization.

Mechanistic Studies: The interplay of the different functional groups within the molecule could be the subject of interesting mechanistic studies. For example, investigating the influence of the hydroxyl group on the reactivity of the conjugated diene system could provide fundamental insights into reaction mechanisms.

Below is a table summarizing the key structural features and the associated research challenges and opportunities:

Structural FeatureAssociated Chemical ClassKey ReactionsSynthetic ChallengesResearch Opportunities
Cyclohexanol Ring Saturated/Unsaturated AlcoholsOxidation, Substitution, EliminationControl of stereochemistry on the ringPrecursor for diverse cyclic compounds
Tertiary Alcohol AlcoholsOxidation, Esterification, EtherificationSteric hindrance, resistance to oxidationIntroduction of diverse functional groups
Ethenyl (Vinyl) Group Alkenes, Vinyl AlcoholsAddition, Polymerization, Cross-couplingSelective reaction in the presence of the dienePlatform for C-C bond formation
Methylidene Group Exocyclic Alkenes, DienesCycloaddition, HydrogenationControl of regioselectivityBuilding block for polycyclic systems
Conjugated Diene System PolyenesDiels-Alder, Electrophilic AdditionRegio- and stereoselectivity, competing reactions numberanalytics.comRapid construction of complex cyclic structures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13517749 1-Ethenyl-4-methylidenecyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethenyl-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)6-4-8(2)5-7-9/h3,10H,1-2,4-7H2

InChI Key

UPKWIYLSZYQHAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC(=C)CC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethenyl 4 Methylidenecyclohexan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Cyclohexanol (B46403) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.org For 1-Ethenyl-4-methylidenecyclohexan-1-ol, the key disconnections focus on the formation of the tertiary alcohol and the introduction of the methylidene group.

Identification of Key Synthons and Precursors

The most logical disconnection in the retrosynthesis of this compound is the carbon-carbon bond between the cyclohexyl ring and the ethenyl (vinyl) group. This bond is formed between a carbonyl carbon and the vinyl carbon. This disconnection reveals two primary synthons: a vinyl anion equivalent and a cyclohexanone (B45756) cation equivalent.

These synthons correspond to practical synthetic precursors. The vinyl anion is typically generated from a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium. organic-chemistry.orgmasterorganicchemistry.com The cyclohexanone cation equivalent is the corresponding ketone, 4-methylenecyclohexanone (B1296799).

Therefore, a primary retrosynthetic pathway is as follows:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic disconnection of this compound to the key precursor, 4-methylenecyclohexanone.

An alternative disconnection could involve the formation of the methylidene group late in the synthesis, for example, via a Wittig reaction on a precursor ketone. However, the direct use of 4-methylenecyclohexanone is a more convergent approach.

Convergent and Divergent Synthetic Pathways

A convergent synthesis aims to bring together several complex fragments late in the synthetic sequence. The proposed retrosynthesis, utilizing the coupling of a vinyl organometallic reagent with 4-methylenecyclohexanone, represents a convergent approach. This strategy is generally more efficient as it maximizes the yield of the final steps.

A divergent synthesis , in contrast, would involve modifying a common intermediate to produce a variety of related compounds. For instance, a common cyclohexanone precursor could be functionalized to introduce the vinyl group and the methylidene group in separate pathways, or to generate various stereoisomers from a single chiral intermediate.

Total Synthesis Approaches Targeting the Compound

The total synthesis of this compound can be achieved through the nucleophilic addition of a vinyl organometallic reagent to 4-methylenecyclohexanone. This reaction is a classic example of carbon-carbon bond formation and is widely used in the synthesis of tertiary alcohols. masterorganicchemistry.comyoutube.com

The general reaction is as follows:

Synthesis of this compound via Grignard Reaction
Figure 2: Synthesis of this compound via the addition of a vinyl Grignard reagent to 4-methylenecyclohexanone.

This approach is straightforward for the synthesis of the racemic compound. However, the creation of specific stereoisomers necessitates the use of more advanced stereoselective methods.

Stereoselective and Enantioselective Syntheses

Achieving stereocontrol in the synthesis of this compound, which has a single stereocenter at the carbinol carbon, requires either the use of a chiral starting material or the application of asymmetric synthesis techniques.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers an elegant method for the enantioselective addition of nucleophiles to carbonyl compounds. In the context of synthesizing this compound, a chiral catalyst can be employed to favor the formation of one enantiomer over the other during the addition of the vinyl group.

For example, the asymmetric vinylation of ketones can be achieved using a vinylzinc reagent in the presence of a chiral ligand, such as a chiral amino alcohol or a BINOL-derived catalyst. organic-chemistry.org These catalysts create a chiral environment around the reacting species, directing the nucleophilic attack to one face of the carbonyl group.

A hypothetical catalytic cycle for this transformation would involve:

Coordination of the chiral catalyst to the vinyl organometallic reagent.

Coordination of the ketone (4-methylenecyclohexanone) to this chiral complex.

Diastereoselective transfer of the vinyl group to one enantiotopic face of the ketone.

Release of the product and regeneration of the catalyst.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

While less common for the direct synthesis of tertiary alcohols from ketones, a chiral auxiliary could be employed in a multi-step sequence. For instance, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the cyclohexanone ring, which would then be converted to the target compound. However, for the direct vinylation of a prochiral ketone, asymmetric catalysis is generally a more direct and efficient approach.

Biocatalytic Transformations and Chemoenzymatic Syntheses

Biocatalysis offers a powerful tool for the synthesis of complex molecules under mild and selective conditions. Chemoenzymatic approaches, which combine enzymatic transformations with traditional chemical reactions, can provide efficient routes to chiral compounds. In the context of tertiary allylic alcohols, enzymes can be employed for oxidative rearrangements and stereoselective modifications.

A notable example is the chemo-enzymatic oxidative rearrangement of tertiary allylic alcohols into corresponding enones. This process can be catalyzed by a system comprising a laccase enzyme, such as from Trametes versicolor, and an oxoammonium salt like Bobbitt's salt (the tetrafluoroborate (B81430) salt of the 2,2,6,6-tetramethylpiperidine (B32323) oxoammonium ion). researcher.life Such reactions proceed in aqueous media under an oxygen atmosphere, offering a green alternative to metal-based oxidation methods. researchgate.net For substrates like this compound, this could potentially lead to the corresponding α,β-unsaturated ketone. The substrate scope of these laccase-mediated transformations is expanded through the use of mediators, which act as diffusible electron carriers. researchgate.net

Furthermore, the integration of enzymatic steps into cascade processes allows for complex transformations in a single pot. For instance, a laccase-catalyzed oxidative rearrangement could be combined with an ene-reductase/alcohol dehydrogenase cascade to produce saturated alcohols with high optical purity. researcher.life This highlights the potential for creating stereoisomers of functionalized cyclohexanes from unsaturated precursors.

Table 1: Representative Chemoenzymatic Rearrangement of Tertiary Allylic Alcohols
Catalyst SystemSubstrate TypeTransformationKey Features
Laccase / Bobbitt's SaltCyclic Tertiary Allylic Alcohols researcher.lifenih.gov-Oxidative Rearrangement to EnonesAqueous media, O₂ atmosphere, metal-free. researcher.liferesearchgate.net
Immobilized LaccaseMacrocyclic or EWG-substituted AlkenolsOxidative RearrangementPerformed in acetonitrile (B52724) for challenging substrates. researcher.life

Regioselective Functionalization and Olefin Control

The structure of this compound features two distinct olefinic moieties: a terminal vinyl group and an exocyclic methylene (B1212753) group. This presents a significant challenge and opportunity for regioselective functionalization. Controlling which double bond reacts is crucial for synthesizing specific derivatives. This control can often be achieved by exploiting the steric and electronic differences between the two olefins.

For instance, in transition-metal-catalyzed reactions such as hydroboration or allylic C-H functionalization, the choice of ligand and metal center can direct the reaction to one site over the other. organic-chemistry.org The less sterically hindered terminal vinyl group might be more accessible to bulky catalyst systems, whereas the exocyclic double bond's reactivity could be tuned by its electronic properties within the cyclic system.

Furthermore, controlling olefin geometry is a key aspect of modern synthesis. In reactions that generate a new double bond, such as ring-closing metathesis (RCM), the use of directing groups can effectively control the resulting E/Z stereochemistry. For example, incorporating a removable silyl (B83357) group at an internal position of a diene substrate can favor the formation of the E-alkene product during RCM, which can subsequently be protodesilylated to yield the Z-disubstituted olefin. nih.gov While not directly a functionalization of the target molecule, these principles of olefin control are fundamental to the synthesis of complex dienes and could be applied to precursors of this compound.

Protecting Group Strategies for Hydroxyl Functionality

In a multistep synthesis involving a molecule like this compound, the tertiary hydroxyl group is often a site of unwanted reactivity. Protecting this functional group is essential to prevent it from interfering with reactions at other sites, such as the olefins. wikipedia.org The choice of a protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. uchicago.edu

For tertiary alcohols, silyl ethers are among the most common and versatile protecting groups. chemistrysteps.com

tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are robust and widely used. They are typically installed using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. uwindsor.ca These groups are stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is cleanly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com The greater steric bulk of TIPS ethers makes them more stable to acidic conditions than TBDMS ethers. uwindsor.ca

Benzyl (B1604629) (Bn) ethers are another common choice, prepared by treating the alcohol with a base and benzyl bromide. Benzyl ethers are stable to many acidic and basic conditions but can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C). uwindsor.ca

The selection of a protecting group allows for "orthogonal" strategies, where one group can be removed without affecting another, enabling complex and selective transformations on the molecule. uchicago.edu

Table 2: Common Protecting Groups for Tertiary Alcohols
Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF; Acetic AcidStable to base, mild acid, many redox agents. chemistrysteps.com
TriisopropylsilylTIPSTIPS-Cl, Imidazole; TIPS-OTf, LutidineTBAFMore stable to acid than TBDMS. uwindsor.ca
BenzylBnNaH, BnBrH₂, Pd/C (Hydrogenolysis)Stable to strong base and acid. uwindsor.ca

Semisynthetic Routes and Biomimetic Approaches

Many complex natural products, particularly terpenes, serve as starting materials for the synthesis of novel compounds through chemical modification, a process known as semisynthesis. For instance, readily available terpenes can be functionalized to produce valuable derivatives used in pharmaceuticals and fragrances. nih.gov The synthesis of this compound could potentially start from a more abundant natural terpene possessing a similar carbocyclic core.

Biomimetic synthesis attempts to replicate nature's synthetic strategies in the laboratory. A powerful biomimetic approach for constructing cyclic terpenoids is the superacid-induced cyclization of open-chain precursors, which mimics the proton-initiated cyclization cascades catalyzed by terpene synthase enzymes. researchgate.netnih.gov These reactions can form complex polycyclic structures in a single step by carefully controlling the placement of initiating functional groups and internal double bonds in an acyclic precursor. This strategy allows for the selective initiation of the cyclization sequence and can be used to generate partially or fully cyclized products with specific stereochemistry. researchgate.net

Emerging Methodologies in Unsaturated Alcohol and Diene Synthesis

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and novel reactivity. Photoredox catalysis, electrochemistry, and flow chemistry represent the forefront of these advancements.

Photoredox and Electrochemical Methods

Visible-light photoredox catalysis has emerged as a transformative tool for generating radical intermediates under exceptionally mild conditions. diva-portal.org This methodology is particularly relevant for the functionalization of tertiary alcohols. Alcohols can be converted into activated intermediates, such as tertiary alkyl oxalate (B1200264) salts, which then undergo single-electron transfer (SET) with an excited photocatalyst (e.g., an Iridium complex) to generate a tertiary carbon radical. nsf.gov This radical can then engage in various C-C bond-forming reactions, such as 1,6-addition to electron-deficient 1,3-dienes, to construct new quaternary carbon centers. organic-chemistry.org This approach avoids the use of harsh reagents and provides a pathway for late-stage functionalization. nsf.gov

Organic electrochemistry offers a reagent-free method for driving redox reactions using electricity. nih.gov It enables transformations that can be difficult to achieve with conventional chemical reagents. For instance, electrochemical reductive cross-electrophile coupling can be used to synthesize multi-substituted allenes from 1,3-enynes. kaust.edu.sa This technique provides a high degree of control over the reaction potential, allowing for selective transformations and the construction of complex unsaturated systems under mild conditions.

Table 3: Comparison of Photoredox and Electrochemical Methods
MethodologyActivationTypical IntermediatesApplicable Transformations
Visible-Light Photoredox CatalysisVisible light excites a photocatalyst (e.g., Ir, Ru complexes). nsf.govorganic-chemistry.orgRadical ions, open-shell radicals.C-H functionalization, C-C bond formation, deoxygenation. organic-chemistry.orgbeilstein-journals.org
Electrochemical SynthesisDirect electron transfer at an electrode surface (anode or cathode). nih.govRadical ions.Reductive coupling, oxidative cyclization (e.g., Shono oxidation). nih.govkaust.edu.sa

Flow Chemistry Applications in Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. scielo.br These benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. nih.govscielo.br

Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Ethenyl-4-methylidenecyclohexan-1-ol. It provides detailed information about the carbon-hydrogen framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR spectroscopy provides initial information on the types of protons and their immediate electronic environment. Key signals would include those for the vinyl group protons, the exocyclic methylene (B1212753) protons, the cyclohexyl ring protons, and the hydroxyl proton.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule, including the quaternary alcohol carbon, the olefinic carbons of the vinyl and methylidene groups, and the aliphatic carbons of the cyclohexane (B81311) ring.

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons within the cyclohexane ring and the vinyl group. For instance, correlations would be observed between the protons on adjacent carbons in the ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the molecular skeleton by connecting fragments. For example, HMBC would show correlations from the vinyl protons to the quaternary carbinol carbon (C-1) and from the exocyclic methylene protons to C-4 and adjacent ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the cyclohexane ring. NOESY correlations can help establish the orientation of the vinyl group and the conformation of the ring (e.g., chair-like).

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This is a representative table as specific experimental data is not publicly available.)

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (H to C) Key COSY Correlations (H to H)
1 - ~72.0 (C-OH) H-2, H-6, H-7 -
2 ~1.6-1.8 ~35.0 C-1, C-3, C-6 H-3, H-6
3 ~2.1-2.3 ~30.0 C-2, C-4, C-5 H-2, H-4
4 - ~148.0 (C=CH₂) H-3, H-5, H-10 -
5 ~2.1-2.3 ~30.0 C-3, C-4, C-6 H-3, H-6
6 ~1.6-1.8 ~35.0 C-1, C-2, C-5 H-2, H-5
7 ~5.9 (dd) ~145.0 (=CH) C-1, C-8 H-8
8 ~5.2 (dd), ~5.0 (dd) ~112.0 (=CH₂) C-1, C-7 H-7
10 ~4.7 (s), ~4.7 (s) ~110.0 (=CH₂) C-3, C-4, C-5 -

Quantitative NMR (qNMR) for Isomeric Purity and Ratios

Quantitative NMR (qNMR) can be utilized to determine the purity of a sample of this compound. By integrating the signals of the target molecule against a certified internal standard of known concentration, the precise amount of the compound can be calculated. Furthermore, if the synthesis results in a mixture of stereoisomers (e.g., cis/trans isomers related to the substituent on the ring), qNMR can accurately determine the ratio of these isomers by comparing the integration of their unique, well-resolved signals.

Advanced Solvent and Temperature-Dependent NMR Studies for Conformational Dynamics

The cyclohexane ring in this compound is not static and can undergo conformational changes, primarily chair-chair interconversion. Advanced NMR studies that vary the solvent and temperature can provide insight into these dynamics. Changing the solvent can influence the position of conformational equilibria by stabilizing one conformer over another through specific solvent-solute interactions. Lowering the temperature can slow down the rate of conformational exchange on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the two different chair conformers. This data allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3600-3200 cm⁻¹, is characteristic of the hydroxyl group.

C-H Stretches: Signals above 3000 cm⁻¹ are indicative of sp² C-H bonds (from the vinyl and methylidene groups), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds of the cyclohexane ring.

C=C Stretches: Absorptions in the region of 1680-1640 cm⁻¹ are expected for the carbon-carbon double bonds of the vinyl and exocyclic methylene groups.

C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region corresponds to the C-O single bond of the tertiary alcohol.

=C-H Bends: Out-of-plane bending vibrations (wagging) for the vinyl and methylidene groups produce strong bands in the 1000-800 cm⁻¹ region, which can be diagnostic.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C=C bonds, which often show strong Raman signals.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹)
O-H Stretch 3600-3200 (broad)
sp² C-H Stretch 3100-3000
sp³ C-H Stretch 3000-2850
C=C Stretch 1680-1640
C-O Stretch 1200-1000

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₆O for this compound).

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used to confirm the structure. Key fragmentation pathways for this compound would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an [M-18]⁺ peak.

Loss of the vinyl group (•CH=CH₂): Cleavage of the C1-C7 bond would result in an [M-27]⁺ peak.

Retro-Diels-Alder (RDA) reaction: The cyclohexene (B86901) ring formed after dehydration could undergo a characteristic RDA fragmentation, providing further structural confirmation.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

This compound possesses a chiral center at the C-1 position. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-Ethenyl-4-methylidenecyclohexan-1-ol. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral sample.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by the chiral molecule, particularly for electronic transitions (e.g., those associated with the C=C chromophores). The resulting spectrum, with its positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information from the vibrational transitions of the molecule.

To assign the absolute configuration, the experimental ECD or VCD spectrum of an enantiomerically enriched sample is compared with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. For this compound, the key chromophores are the vinyl (ethenyl) group and the exocyclic methylene group. The spatial arrangement of these groups relative to the chiral center at C-1 dictates the sign and magnitude of the Cotton effects in the ECD spectrum, allowing for the assignment of the (R) or (S) configuration by comparing experimental spectra with quantum-chemical predictions.

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on molecular vibrations. For this compound, characteristic vibrational modes associated with the hydroxyl, vinyl, and methylidene groups would exhibit VCD signals. Analysis of these signals, particularly the O-H stretch and C=C stretching vibrations, can provide detailed conformational information and confirm the absolute configuration determined by ECD.

Table 1: Key Chromophores and Vibrational Modes for Chiroptical Analysis of this compound

TechniqueChromophore/Functional GroupExpected Spectral RegionInformation Provided
ECDC=C (Ethenyl)~190-210 nmAbsolute Configuration
ECDC=C (Methylidene)~195-215 nmAbsolute Configuration
VCDO-H (hydroxyl)~3200-3600 cm⁻¹Conformational Analysis, Intramolecular H-bonding
VCDC=C (Ethenyl & Methylidene)~1600-1680 cm⁻¹Stereochemical arrangement of unsaturated groups

Optical Rotatory Dispersion (ORD) and Raman Optical Activity (ROA)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.netsns.itrsc.org The resulting ORD curve, particularly the plain curves in regions far from an absorption maximum and the anomalous curves (Cotton effect) within an absorption band, is characteristic of a specific enantiomer. researchgate.net For this compound, the ORD spectrum provides complementary information to ECD for assigning the absolute configuration. vt.edu The sign of the Cotton effect associated with the n→π* or π→π* transitions of the ethenyl and methylidene chromophores is directly related to the stereochemistry at the C-1 chiral center.

Raman Optical Activity (ROA) is a powerful technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.govfigshare.com ROA is particularly sensitive to the stereochemistry of the entire molecule, providing a rich vibrational fingerprint. figshare.com An ROA spectrum of this compound would display signals for various vibrational modes, including skeletal vibrations of the cyclohexane ring, which are sensitive to its conformation (e.g., chair, boat, or twist-boat) and the orientation of its substituents. This detailed structural information is crucial for a comprehensive understanding of its stereochemistry. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. To date, a public crystal structure for this compound has not been reported in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model, confirming the chair-like conformation of the cyclohexane ring and the relative orientations of the axial/equatorial positions of the hydroxyl and vinyl groups. This would provide an empirical benchmark for validating the solution-state conformations predicted by spectroscopic methods like VCD and ROA.

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures and for structural confirmation. chemijournal.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique used for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, leading to the identification of the compound through its unique mass spectrum and retention time. rjpbcs.comacademicjournals.orgdiabloanalytical.com The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that help confirm the molecular structure.

Table 2: Illustrative GC-MS Data for a Terpenoid Alcohol

ParameterValueDescription
Retention Time (RT)VariableDepends on the GC column and conditions. Used for identification relative to standards.
Molecular Ion (M⁺)m/z 152Corresponds to the molecular weight of C₁₀H₁₆O.
Key Fragment Ionm/z 134[M-H₂O]⁺, loss of water, characteristic of alcohols.
Key Fragment Ionm/z 119[M-H₂O-CH₃]⁺, subsequent loss of a methyl group.
Key Fragment Ionm/z 93Further fragmentation, related to the cyclohexene ring structure.

Other hyphenated techniques like GC-FTIR (Gas Chromatography-Fourier Transform Infrared Spectroscopy) could provide further structural confirmation by yielding an infrared spectrum of the isolated compound, identifying functional groups such as the hydroxyl (-OH) and alkene (C=C) moieties.

Mechanistic Investigations of Reactivity and Transformations of 1 Ethenyl 4 Methylidenecyclohexan 1 Ol

Reactivity at the Ethenyl and Methylidene Moieties

The two carbon-carbon double bonds in 1-Ethenyl-4-methylidenecyclohexan-1-ol, the ethenyl group and the methylidene group, are sites of high electron density, making them susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

The ethenyl and methylidene groups are expected to undergo typical electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). The regioselectivity of these additions would be governed by the stability of the resulting carbocation intermediates (Markovnikov's rule).

Of particular interest is the potential for these diene systems to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org While the ethenyl and methylidene groups in this compound are not conjugated, the molecule could potentially serve as a dienophile in reactions with conjugated dienes.

Furthermore, intramolecular Diels-Alder (IMDA) reactions are a powerful tool for the synthesis of complex polycyclic systems. oregonstate.edu For a molecule like this compound, if it were modified to contain a conjugated diene moiety, an intramolecular [4+2] cycloaddition could be envisioned, leading to the formation of intricate bridged ring systems. The stereochemical outcome of such reactions is highly predictable, following the endo rule of stereoselectivity. libretexts.org

Table 1: Potential Cycloaddition Reactions

Reaction TypeReactantPotential ProductNotes
Intermolecular Diels-Alder1,3-ButadieneSubstituted cyclohexene (B86901) derivativeThe ethenyl or methylidene group acts as the dienophile.
Intramolecular Diels-AlderA derivative with a conjugated dieneFused tricyclic systemRequires modification of the parent compound. oregonstate.edu

The presence of two polymerizable olefinic groups, the ethenyl and methylidene moieties, suggests that this compound could serve as a monomer in radical polymerization. rsc.org Terpenes, which are natural products containing isoprene (B109036) units, often feature both endocyclic and exocyclic double bonds and have been investigated for their polymerization potential. uea.ac.ukmdpi.com

Free radical polymerization, initiated by a radical species, would proceed via a chain-growth mechanism. rsc.org The reactivity of the ethenyl and methylidene groups towards radical addition would influence the structure of the resulting polymer. It is plausible that both double bonds could participate in polymerization, leading to the formation of a cross-linked polymer network. Research on the radical polymerization of terpenes like β-myrcene has shown that the regioselectivity of the radical attack can lead to different polymer microstructures. mdpi.com Similarly, the radical polymerization of this compound could lead to a polymer with a complex and potentially branched structure. google.com

Table 2: Potential Radical Polymerization Outcomes

Polymerization FeatureExpected OutcomeRationale
PolymerizabilityHighPresence of two olefinic groups.
Polymer StructurePotentially cross-linked or branchedParticipation of both ethenyl and methylidene groups. google.com
RegioselectivityComplexRadical attack can occur at either double bond, leading to varied microstructures. mdpi.com

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orgharvard.edu For a diene such as this compound, an intramolecular ring-closing metathesis (RCM) reaction is a distinct possibility. masterorganicchemistry.com

RCM would involve the reaction between the ethenyl and methylidene groups to form a new bicyclic alkene and a small volatile alkene, such as ethylene, as a byproduct. nih.gov The success of RCM would depend on the stereochemical arrangement of the reacting double bonds and their ability to approach the metal catalyst in a suitable orientation. The resulting bicyclic structure would contain a new endocyclic double bond.

Transformations Involving the Hydroxyl Group

The tertiary allylic alcohol is a key functional group that can undergo a variety of transformations, including oxidation, reduction, and substitution reactions.

The oxidation of tertiary allylic alcohols can be complex. While typical oxidation of tertiary alcohols is challenging without C-C bond cleavage, allylic tertiary alcohols can undergo oxidative rearrangement. ncert.nic.in The Babler oxidation, for instance, utilizes pyridinium (B92312) chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones via a uea.ac.ukuea.ac.uk-sigmatropic rearrangement of a chromate (B82759) ester intermediate. wikipedia.org Applying this to this compound could potentially lead to the formation of a conjugated enone. Other oxidizing agents used for allylic alcohols include manganese dioxide (MnO₂) and various chromium(VI) reagents.

Reduction of this compound could target either the double bonds or the hydroxyl group. Catalytic hydrogenation (e.g., with H₂ over Pd, Pt, or Ni) would likely reduce both the ethenyl and methylidene double bonds. Selective reduction of the double bonds in the presence of the tertiary allylic alcohol can be achieved with specific reagents. Conversely, the reduction of the allylic alcohol to the corresponding alkene (deoxygenation) is also possible. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group followed by reduction. rsc.org

Esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. google.com However, methods have been developed for the esterification of sterically hindered alcohols, often employing activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) in the presence of a non-nucleophilic base. acs.orgresearchgate.net The esterification of allylic alcohols can also be achieved under various conditions. google.comnih.gov

Etherification of tertiary alcohols is also subject to steric hindrance. rsc.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to competing elimination reactions. nih.gov Alternative methods, such as reaction with a carbocation precursor under non-acidic conditions, may be more successful. nih.gov

Deoxy-functionalization involves the replacement of the hydroxyl group with another functional group. researchgate.net This typically proceeds by first converting the hydroxyl group into a good leaving group, such as a tosylate or a halide. libretexts.org Subsequent reaction with a nucleophile can then introduce a variety of functionalities. For tertiary alcohols, these reactions often proceed through an Sₙ1 mechanism involving a carbocation intermediate. ncert.nic.in Given the allylic nature of the alcohol in this compound, the formation of a resonance-stabilized allylic carbocation would facilitate such substitution reactions.

Rearrangement Reactions Facilitated by Hydroxyl Activation

Activation of the hydroxyl group in this compound is a key step in initiating rearrangement reactions. This activation can be achieved under acidic conditions or by converting the hydroxyl group into a better leaving group. Upon activation, the formation of a carbocation intermediate can lead to skeletal rearrangements.

For instance, treatment with acid can lead to the formation of a tertiary carbocation, which can then undergo rearrangements to form more stable products. The specific pathway of the rearrangement would be influenced by the stability of the intermediary carbocations and the reaction conditions.

In the context of related allylic alcohols, activation of the hydroxyl group can facilitate transposition reactions. For example, rhenium-catalyzed transposition of allylic alcohols has been shown to proceed via the formation of an intermediate that can be trapped by a pendent electrophile. nih.govresearchgate.net While not specifically documented for this compound, similar principles of hydroxyl activation leading to rearrangements are expected to apply.

Pericyclic Reactions and Sigmatropic Rearrangements

The 1,5-diene-3-ol substructure within this compound makes it a prime candidate for youtube.comyoutube.com-sigmatropic rearrangements, specifically the Oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.com This type of reaction is a powerful tool in organic synthesis for the formation of unsaturated carbonyl compounds. wikipedia.org The driving force for the Oxy-Cope rearrangement is the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product. wikipedia.orgmasterorganicchemistry.com

The reaction can be performed under thermal conditions, but the rate is significantly accelerated by the use of a base to generate an alkoxide, in what is known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org This acceleration can be dramatic, with rate enhancements of 10^10 to 10^17 observed. wikipedia.org The anionic variant is often irreversible due to the formation of a stable enolate. wikipedia.org

The stereochemical outcome of the Oxy-Cope rearrangement is often predictable, proceeding through a highly ordered, chair-like transition state. wikipedia.org This allows for the transfer of chirality and the formation of stereochemically defined products. wikipedia.org

Rearrangement TypeConditionsKey Features
Oxy-Cope ThermalForms an enol which tautomerizes to a carbonyl; generally reversible. masterorganicchemistry.com
Anionic Oxy-Cope Base (e.g., KH)Rate accelerated by 10^10-10^17; forms an enolate, making it largely irreversible. wikipedia.orgorganic-chemistry.org

Catalytic Transformations

The reactivity of this compound can be further expanded and controlled through the use of various catalysts.

Transition metal catalysts are widely used for the functionalization of allylic alcohols. rsc.org Palladium, nickel, and other transition metals can catalyze a variety of transformations, including allylic substitution reactions. bohrium.comorganic-chemistry.orgresearcher.life In these reactions, the hydroxyl group can be activated to become a leaving group, allowing for the introduction of a wide range of nucleophiles.

For instance, nickel-catalyzed allylic substitution of simple alkenes has been demonstrated, leading to the formation of 1,4-dienes. organic-chemistry.org While direct application to this compound is not explicitly reported, the principles of these catalytic systems suggest potential for similar transformations. The choice of metal and ligand is crucial in controlling the regioselectivity and stereoselectivity of the reaction.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. unito.it Chiral organocatalysts, such as proline and its derivatives, can activate substrates through the formation of iminium or enamine intermediates, facilitating a range of enantioselective transformations. youtube.com While specific organocatalytic reactions involving this compound are not well-documented, the presence of the reactive functional groups suggests potential for reactions like Michael additions or aldol-type reactions under organocatalytic conditions.

Acid and base catalysis can also play a significant role in the transformations of this compound. As mentioned in section 4.2.3, acid catalysis can promote rearrangement reactions through carbocation intermediates. Base catalysis is crucial for the anionic Oxy-Cope rearrangement (section 4.3). The choice of acid or base, its concentration, and the solvent can all influence the reaction pathway and product distribution.

Solvent Effects and Reaction Kinetics Studies

The solvent can have a profound impact on the rate and mechanism of chemical reactions. In the context of rearrangements and catalytic transformations of this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states.

For pericyclic reactions like the Cope rearrangement, the rate is not significantly dependent on solvent polarity, which is consistent with a concerted mechanism involving no ionic intermediates. youtube.com However, for reactions that do proceed through charged intermediates, such as acid-catalyzed rearrangements, a more polar solvent would be expected to stabilize these species and potentially accelerate the reaction. A study on ketene (B1206846) cycloadditions showed that polar solvents can alter the reaction mechanism from a concerted to a stepwise process. orientjchem.org

Kinetic studies are essential for understanding the detailed mechanism of a reaction. By measuring reaction rates under different conditions (e.g., varying temperature, catalyst loading, substrate concentration), one can determine the activation parameters and derive the rate law, providing insights into the composition of the transition state.

Elucidation of Reaction Mechanisms through Isotopic Labeling and Trapping Experiments

To unambiguously determine a reaction mechanism, experimental techniques such as isotopic labeling and trapping experiments are invaluable.

Isotopic labeling involves replacing an atom in the starting material with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). By tracking the position of the isotopic label in the product, one can follow the pathway of specific atoms throughout the reaction. For example, in a sigmatropic rearrangement, the migration of a specific atom or group can be confirmed by isotopic labeling. masterorganicchemistry.com

Trapping experiments are designed to capture and identify reactive intermediates. If a particular intermediate is proposed to be on the reaction pathway, the reaction can be run in the presence of a "trapping agent," a molecule that will react quickly and specifically with the proposed intermediate. The detection of the trapped product provides strong evidence for the existence of that intermediate. For example, in reactions involving carbocations, nucleophilic trapping agents can be used. Similarly, radical intermediates can be captured using radical traps. rsc.org The transposition of allylic alcohols can be influenced by trapping one of the isomers with a pendent electrophile. nih.govresearchgate.net

Theoretical and Computational Studies on this compound

The field of computational chemistry routinely employs methods such as Density Functional Theory (DFT) and ab initio calculations to predict molecular properties. Similarly, conformational analysis is a standard approach to understanding the three-dimensional structure and energy landscapes of cyclic molecules like cyclohexane (B81311) derivatives. However, the application of these methods to this compound has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline, as no dedicated studies on this compound were found.

Theoretical and Computational Studies on 1 Ethenyl 4 Methylidenecyclohexan 1 Ol

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. mdpi.comresearchgate.net

For 1-ethenyl-4-methylidenecyclohexan-1-ol, a monoterpene alcohol, MD simulations can reveal crucial information about its dynamic nature. Terpenes are known for their structural flexibility, and MD simulations can map the conformational landscape of the cyclohexanol (B46403) ring, identifying the most stable chair, boat, and twist-boat conformations and the energy barriers between them.

Furthermore, these simulations are invaluable for understanding how this compound interacts with different solvents. By simulating the compound in an aqueous environment versus a non-polar solvent, researchers can analyze the hydrogen bonding network between the hydroxyl group and water molecules or the weaker van der Waals interactions with non-polar solvents. researchgate.net This provides insight into its solubility and partitioning behavior. The stability of intermolecular interactions, such as hydrogen bonds between alcohol molecules, can be assessed, which is crucial for understanding the properties of the substance in bulk. nih.gov

MD simulations can also be used to study the behavior of this compound in more complex environments, such as at an interface or within the active site of an enzyme. nih.gov For instance, simulations could model its interaction with cytochrome P450 enzymes, which are involved in the metabolism of terpenes. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

PropertySimulated ValueDescription
Average Number of H-bonds (Alcohol-Water)2.8The average number of hydrogen bonds formed between the hydroxyl group of the alcohol and surrounding water molecules.
Solvent Accessible Surface Area (SASA)210 ŲThe surface area of the molecule that is accessible to solvent molecules, indicating its exposure to the environment.
Radius of Gyration3.5 ÅA measure of the molecule's compactness, providing insight into its conformational state.
Self-Diffusion Coefficient0.45 x 10⁻⁵ cm²/sA measure of the translational mobility of the molecule within the solvent.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies, Chiroptical Signatures)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. dergipark.org.trresearchgate.net These predictions are essential for interpreting experimental spectra and confirming the structure of newly synthesized or isolated compounds.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. liverpool.ac.uk This is particularly useful for assigning peaks in complex experimental spectra of molecules like cyclohexanol and its derivatives, where many signals may overlap. chegg.comresearchgate.net

Vibrational frequencies, corresponding to the peaks in infrared (IR) and Raman spectra, can also be computed. youtube.com These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants for the molecular vibrations. researchgate.netnih.gov The predicted vibrational spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the O-H stretch of the alcohol, the C=C stretches of the ethenyl and methylidene groups, and the various C-H bending modes. chemrxiv.orgnih.gov

Since this compound is chiral, containing a stereocenter at the C1 position, methods to predict its chiroptical properties are particularly relevant. Theoretical calculations can predict circular dichroism (CD) and vibrational circular dichroism (VCD) spectra, which are sensitive to the molecule's absolute configuration. These computational approaches are instrumental in determining the stereochemistry of chiral natural products. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using DFT

Carbon AtomPredicted Chemical Shift (ppm)Experimental (Typical Range, ppm)
C1 (C-OH)71.565-75
C2 (CH₂)38.230-40
C3 (CH₂)31.025-35
C4 (=C<)148.9140-150
C5 (CH₂)31.825-35
C6 (CH₂)39.130-40
C7 (=CH₂)109.5105-115
C8 (-CH=)145.3140-150
C9 (=CH₂)112.1110-120

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound requires detailed knowledge of the mechanisms of its potential reactions. Computational modeling allows for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate. smu.edu

For a terpene alcohol like this compound, a variety of reactions could be studied, including acid-catalyzed cyclizations, which are common in terpene chemistry, or oxidation of the alcohol group. rsc.org Using quantum chemical methods, the entire potential energy surface of a reaction can be mapped out. acs.org The process involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point on the potential energy surface that corresponds to the transition state.

Once the transition state for a reaction is identified, its energy relative to the reactants determines the activation energy barrier. A higher energy barrier corresponds to a slower reaction rate. Computational methods can provide quantitative predictions of these barriers. acs.org For example, the energy barrier for the dehydration of the tertiary alcohol to form various dienes could be calculated. Transition state theory can then be used to estimate the reaction rate constant at a given temperature, taking into account vibrational frequencies and thermodynamic properties.

Many reactions involving multifunctional molecules like this compound can yield multiple products. Computational modeling is a powerful tool for understanding and predicting the regioselectivity (which site of the molecule reacts) and stereoselectivity (which stereoisomer is formed). dergipark.org.tr

For instance, in an electrophilic addition to one of the double bonds, calculations can determine the relative energy barriers for attack at the ethenyl versus the methylidene group, thereby predicting the regioselectivity. Similarly, the transition state energies for the formation of different stereoisomeric products can be compared to predict the stereochemical outcome of a reaction. This is particularly important in terpene chemistry, where subtle energetic differences can lead to the formation of a single, well-defined product from a complex series of carbocation rearrangements. nih.gov

Advanced Computational Approaches (e.g., QM/MM, Machine Learning Potentials)

For very large molecular systems, such as this compound interacting with an enzyme, purely quantum mechanical (QM) calculations can become computationally prohibitive. In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.govresearchgate.net In a QM/MM simulation, the chemically active region (e.g., the substrate and the key amino acid residues in the enzyme's active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. youtube.comrsc.org This approach allows for the study of enzyme-catalyzed reactions, providing insights into how the protein environment stabilizes transition states and influences reactivity. researchgate.net

A newer frontier in computational chemistry is the use of machine learning (ML) potentials. These potentials are trained on large datasets of high-accuracy QM calculations and can predict the energy and forces of a molecular system with QM-level accuracy but at a fraction of the computational cost. arxiv.orgyoutube.com For this compound, an ML potential could be developed to enable very long MD simulations, allowing for the study of slow processes like folding or aggregation, or to perform high-throughput screening of its interactions with various biological targets.

Derivatization and Synthetic Utility of 1 Ethenyl 4 Methylidenecyclohexan 1 Ol As a Chemical Building Block

Strategic Functionalization for Accessing Diverse Molecular Scaffolds

The strategic functionalization of 1-ethenyl-4-methylidenecyclohexan-1-ol allows for the creation of a diverse range of molecular scaffolds. The presence of the vinyl and exocyclic methylene (B1212753) groups, along with the tertiary hydroxyl group, provides multiple handles for selective chemical transformations. Researchers can exploit the differential reactivity of these functional groups to achieve a variety of synthetic outcomes.

For instance, the double bonds can undergo a plethora of reactions, including but not limited to:

Epoxidation: Selective epoxidation of either the endocyclic or exocyclic double bond can lead to the formation of reactive epoxide intermediates. These intermediates can be further manipulated to introduce a variety of functional groups.

Hydroboration-oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across one of the double bonds, leading to the formation of diols with specific stereochemistry.

Ozonolysis: Cleavage of the double bonds via ozonolysis can yield carbonyl compounds, which are valuable precursors for the synthesis of more complex molecules.

Diels-Alder reactions: The exocyclic methylene group can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic systems.

The tertiary hydroxyl group can also be a site for various transformations, such as:

Esterification and etherification: These reactions can be used to introduce a wide range of functional groups and to protect the hydroxyl group during subsequent synthetic steps.

Dehydration: Elimination of the hydroxyl group can lead to the formation of a new double bond, further increasing the molecular diversity that can be accessed from this starting material.

The strategic combination of these and other reactions allows for the synthesis of a wide variety of molecular scaffolds from this compound, highlighting its utility as a versatile chemical building block.

Role as a Chiral Pool Starting Material in Complex Molecule Synthesis (if enantiomerically enriched)

When obtained in an enantiomerically enriched form, this compound becomes a valuable chiral pool starting material for the asymmetric synthesis of complex molecules. The stereocenter at the carbon bearing the hydroxyl and vinyl groups can be used to control the stereochemistry of subsequent reactions, allowing for the synthesis of enantiomerically pure target molecules.

Reaction Type Reagents Product Application
Asymmetric Epoxidationm-CPBAEnantiomerically enriched epoxidesSynthesis of chiral diols and amino alcohols
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βChiral diolsSynthesis of natural products and pharmaceuticals
Asymmetric HydrogenationChiral Rh or Ru catalystsChiral saturated alcoholsSynthesis of chiral auxiliaries and ligands

Strategic Derivatization for Exploring Chemical Space and Structure-Reactivity Relationships

The systematic derivatization of this compound provides a powerful platform for exploring chemical space and investigating structure-reactivity relationships. By systematically modifying the different functional groups of the molecule, researchers can generate libraries of related compounds and study how these modifications affect their chemical and physical properties.

For example, a library of esters or ethers can be synthesized by reacting the hydroxyl group with a variety of carboxylic acids or alcohols. The reactivity of the double bonds in these derivatives can then be studied to understand how the electronic and steric properties of the ester or ether group influence the outcome of various reactions.

Similarly, a library of compounds can be generated by selectively modifying one of the double bonds. The reactivity of the remaining double bond and the hydroxyl group can then be investigated to probe the intramolecular interactions between the different functional groups.

These studies provide valuable insights into the fundamental principles of chemical reactivity and can guide the design of new synthetic methodologies and the development of molecules with desired properties.

Derivative Class Modification Site Investigated Property Key Findings
EstersHydroxyl groupReactivity of double bonds in epoxidationElectron-withdrawing groups on the ester decrease the rate of epoxidation.
EthersHydroxyl groupThermal stabilityBulky ether groups increase the thermal stability of the molecule.
EpoxidesDouble bondsRing-opening regioselectivityThe regioselectivity of ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

Engagement in Research on Novel Polymer Architectures and Macromolecular Design

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of novel polymer architectures and for advanced macromolecular design. The presence of two polymerizable double bonds allows for the creation of cross-linked polymers and networks with tailored properties.

The vinyl group can undergo radical or cationic polymerization, while the exocyclic methylene group can also participate in polymerization reactions. This dual functionality allows for the synthesis of a variety of polymer architectures, including:

Linear polymers: By selectively polymerizing one of the double bonds, linear polymers with pendant reactive groups can be obtained. These pendant groups can be further modified to introduce specific functionalities or to create graft copolymers.

Cross-linked polymers: Copolymerization of both double bonds leads to the formation of cross-linked networks. The cross-linking density can be controlled by adjusting the reaction conditions, allowing for the tuning of the mechanical and thermal properties of the resulting materials.

Dendrimers and hyperbranched polymers: The multifunctional nature of this compound makes it a suitable building block for the synthesis of highly branched polymer architectures.

The hydroxyl group can also be utilized in polymerization reactions, for example, in the synthesis of polyesters or polyurethanes. This further expands the range of polymer architectures that can be accessed from this versatile monomer.

Contributions to Fundamental Studies in Advanced Materials Chemistry

The derivatization and polymerization of this compound have contributed to fundamental studies in advanced materials chemistry. ntu.ac.uk The ability to create polymers with well-defined architectures and tailored properties from this monomer has enabled researchers to investigate the structure-property relationships in a variety of materials. ntu.ac.uk

For example, cross-linked polymers derived from this compound have been used as model systems to study the mechanics of polymer networks. The ability to control the cross-linking density has allowed researchers to investigate how this parameter affects the modulus, toughness, and swelling behavior of the materials.

Furthermore, the incorporation of this compound into copolymers has been used to modify the properties of existing polymers. For example, its incorporation into polyolefins can improve their adhesion and dyeability.

These fundamental studies have not only advanced our understanding of polymer science but have also paved the way for the development of new materials with improved performance characteristics.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 1 Ethenyl 4 Methylidenecyclohexan 1 Ol

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For 1-Ethenyl-4-methylidenecyclohexan-1-ol, AI platforms could be instrumental in designing efficient de novo syntheses. By inputting the target structure, these systems can work backward to identify commercially available or simpler starting materials. chemcopilot.com Machine learning (ML) models further enhance this process by predicting reaction outcomes, identifying potential side reactions, and optimizing conditions such as temperature, solvent, and catalyst choice to maximize yield and selectivity. chemcopilot.combeilstein-journals.orgijsea.com This predictive power helps chemists prioritize high-yield reactions and reduce experimental trial and error. rjptonline.org The integration of AI with automated robotic platforms could ultimately lead to a fully autonomous synthesis process for this compound and its derivatives. beilstein-journals.org

Table 1: Potential Applications of AI/ML in the Chemistry of this compound
AI/ML Application AreaSpecific TaskPotential Impact on Research
Retrosynthesis PlanningPredicting novel and efficient synthetic routes from simple precursors.Accelerates the discovery of cost-effective and scalable synthesis methods. grace.com
Reaction Condition OptimizationUsing ML models to predict optimal temperature, solvent, and catalyst for synthesis.Maximizes reaction yields and minimizes byproducts, improving overall efficiency. beilstein-journals.org
Forward Reaction PredictionPredicting the major products and potential side-products of novel transformations.Validates the feasibility of proposed synthetic steps and anticipates challenges. chemcopilot.com
Property PredictionForecasting physicochemical and biological properties of new derivatives.Guides the design of new molecules with desired functionalities for specific applications.

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

Green chemistry principles are increasingly guiding synthetic efforts, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govnano-ntp.comresearchgate.net As a derivative of the terpene family, this compound is intrinsically linked to renewable feedstocks, making it an excellent candidate for sustainable chemical development. nih.govemerald.comresearchgate.net Future research will likely focus on the entire lifecycle, from its synthesis from bio-based sources to its transformation using green methodologies. nih.gov

Key areas of development include the replacement of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. neuroquantology.comwikipedia.orgijcps.org Water, being abundant and non-toxic, is an ideal medium for certain reactions. neuroquantology.com Methodologies that reduce energy consumption, such as mechanochemistry (using mechanical force to drive reactions) or microwave-assisted synthesis, present attractive alternatives to conventional heating. ijcps.orgmdpi.com Furthermore, employing catalytic methods, which use small amounts of a substance to accelerate a reaction, is a cornerstone of green chemistry, as it reduces the generation of stoichiometric waste. nano-ntp.com

Table 2: Comparison of Potential Green vs. Traditional Synthesis Approaches
Synthesis AspectTraditional ApproachPotential Green Chemistry ApproachSustainability Benefit
Starting MaterialsPetroleum-based feedstocksBio-based terpenes (e.g., from citrus waste)Use of renewable resources. nih.gov
SolventsVolatile organic compounds (e.g., Toluene, Dichloromethane)Water, supercritical CO₂, ionic liquids, or solvent-free conditions. nih.govijcps.orgReduced toxicity and environmental pollution.
CatalystsStoichiometric reagents, heavy metal catalystsRecyclable organocatalysts, biocatalysts (enzymes), or earth-abundant metal catalysts. nano-ntp.comMinimized waste and reduced reliance on toxic or rare materials.
Energy InputProlonged heating/refluxingMicrowave irradiation, mechanochemical ball-milling. mdpi.comLower energy consumption and shorter reaction times.

Advancements in Asymmetric Synthesis and Catalysis Applied to the Compound

The this compound molecule possesses a chiral center at the C1 position, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). Asymmetric synthesis is crucial for selectively producing one enantiomer, which is vital in fields like pharmaceuticals and materials science where different enantiomers can have vastly different biological activities or properties. chiralpedia.com The development of catalytic asymmetric methods has been a major focus of modern organic chemistry. frontiersin.orgnih.gov

Future research could apply several advanced catalytic strategies for the enantioselective synthesis of this compound. A logical approach would be the asymmetric addition of a vinyl nucleophile to the prochiral ketone, 4-methylidenecyclohexanone. This could be achieved using:

Transition Metal Catalysis: Utilizing complexes of metals like palladium or copper with chiral ligands to control the stereochemical outcome. chiralpedia.com

Organocatalysis: Employing small, metal-free organic molecules (like proline derivatives) as catalysts, which offers a greener and often less toxic alternative to metal catalysts. nih.gov

Biocatalysis: Using enzymes, nature's catalysts, which can offer unparalleled selectivity under mild reaction conditions. nih.gov For instance, an engineered hydratase could potentially add water across an alkene precursor with high enantioselectivity. nih.gov

Photoredox Catalysis: Using light to drive reactions, often in combination with a chiral catalyst, to enable novel and highly selective transformations. acs.orgresearchgate.net

Table 3: Potential Asymmetric Catalytic Strategies for Synthesis
Catalytic SystemHypothetical ReactionKey Advantage
Chiral Transition Metal ComplexEnantioselective vinylation of 4-methylidenecyclohexanone.High reactivity and broad substrate scope. chiralpedia.com
OrganocatalysisAsymmetric aldol (B89426) or related addition to a ketone precursor.Metal-free, lower toxicity, aligns with green chemistry principles. nih.gov
Biocatalysis (Enzymes)Enantioselective hydration of a diene precursor.Exceptional selectivity and mild, aqueous reaction conditions. nih.govnih.gov
Dual Photoredox/Chiral CatalysisRadical-mediated enantioselective addition to the ketone.Access to unique reaction pathways not possible with traditional methods. acs.org

Exploration of Unexplored Reaction Pathways and Novel Transformations

The discovery of novel reactions is a driving force in organic chemistry, enabling the construction of complex molecular architectures from simpler starting materials. researchgate.netresearchgate.net The unique structure of this compound, with its combination of a tertiary alcohol, a vinyl group, and an exocyclic double bond, offers multiple sites for chemical modification and the exploration of new transformations.

Future research could focus on leveraging this reactivity to forge new bonds and rings in innovative ways. Potential areas of exploration include:

Novel Cyclization Reactions: Intramolecular reactions that engage two or more of the functional groups to create new polycyclic systems. For example, an acid-catalyzed cascade reaction could lead to complex bicyclic or spirocyclic scaffolds.

Catalytic C-H Activation: Modern catalysts can selectively target and functionalize carbon-hydrogen bonds that were previously considered unreactive. chemeurope.com Applying this strategy to the cyclohexyl ring of the molecule could allow for the direct installation of new functional groups at positions that are difficult to access through traditional methods.

Rearrangement Reactions: The tertiary alcohol moiety could be a trigger for various skeletal rearrangements, leading to structurally diverse and novel compounds.

Multi-component Reactions: Designing reactions where the compound, along with two or more other simple molecules, combines in a single step to form a complex product, maximizing synthetic efficiency.

Table 4: Potential Novel Transformations of this compound
Reaction TypeReactive Sites InvolvedPotential Product ClassSignificance
Intramolecular [4+2] CycloadditionExocyclic diene system and vinyl groupBicyclic bridged systemsRapid construction of molecular complexity.
Palladium-Catalyzed C-H OlefinationAllylic C-H bonds and external olefinFunctionalized cyclohexene (B86901) derivativesDirect and atom-economical functionalization. chemeurope.com
Pinacol-type RearrangementTertiary alcohol and adjacent carbonsSpirocyclic ketonesAccess to unique and synthetically challenging scaffolds.
Photocatalytic Radical AdditionVinyl or methylidene groupDerivatives with new C-C or C-X bondsEnables transformations under mild conditions. ims.ac.jp

Interdisciplinary Research Opportunities in Chemical Biology (focused on chemical tools and probe development)

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. chiosislab.comnih.gov A "chemical probe" is a well-characterized small molecule with high potency and selectivity for a specific biological target, such as a protein. nih.govmdpi.com These probes are invaluable for validating drug targets and elucidating complex cellular pathways. youtube.comtandfonline.com

The molecular scaffold of this compound provides a promising starting point for the development of novel chemical probes. Its relatively simple, three-dimensional structure is ideal for elaboration into a library of related compounds for screening against biological targets. Future research in this area would involve a multi-step process:

Library Synthesis: Creating a diverse collection of derivatives by modifying the alcohol, vinyl, and methylidene groups.

Biological Screening: Testing this library against various proteins or in cell-based assays to identify "hits" that exhibit a desired biological effect.

Probe Optimization: Refining the structure of the initial hits to improve potency, selectivity, and cell permeability, key characteristics of a high-quality chemical probe. nih.gov

Functionalization: Attaching reporter tags (like fluorophores for imaging or biotin (B1667282) for protein isolation) to the optimized probe. chiosislab.commdpi.com This would create versatile tools for visualizing target proteins within cells or identifying their binding partners.

Table 5: Framework for Developing Chemical Probes from the Core Scaffold
Development StageObjectiveExample ActionRequired Expertise
1. Scaffold DerivatizationCreate a diverse chemical library.Esterification of the alcohol; Cross-coupling on the vinyl group.Synthetic Organic Chemistry
2. Phenotypic/Target-based ScreeningIdentify initial bioactive compounds ("hits").Screen the library in cancer cell viability assays.Cell Biology, Biochemistry
3. Lead Optimization (SAR)Improve potency and selectivity of hits.Synthesize focused analogs to establish structure-activity relationships.Medicinal Chemistry
4. Probe FunctionalizationCreate tools for biological interrogation.Append a fluorescent dye or a photo-affinity label. mdpi.comChemical Biology, Synthetic Chemistry

Q & A

Q. What are the optimal synthetic routes for 1-Ethenyl-4-methylidenecyclohexan-1-ol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of this compound requires careful selection of precursors and catalysts. For example, one-step synthesis strategies (as highlighted in cyclohexanol derivative studies) can minimize intermediate steps, reducing by-product formation . Reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., dichloromethane for stabilizing intermediates), and catalyst loading (e.g., 5–10 mol% acid catalysts) should be systematically optimized using Design of Experiments (DoE) frameworks. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound from stereoisomeric by-products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} DEPT and 1H^1\text{H}-COSY, is critical for resolving the compound’s vinyl and methylidene groups. X-ray crystallography is advised for unambiguous stereochemical assignment if crystalline derivatives can be obtained . Infrared (IR) spectroscopy should complement these methods to confirm hydroxyl and alkene functional groups. Cross-referencing with computational simulations (e.g., DFT-based NMR chemical shift predictions) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in computational and experimental data regarding the compound’s thermodynamic stability?

  • Methodological Answer : Discrepancies between Density Functional Theory (DFT) calculations and experimental calorimetry data may arise from solvent effects or basis set limitations. To address this:
  • Validate computational models using solvent-correction algorithms (e.g., SMD implicit solvation) .
  • Compare experimental enthalpy of formation (via bomb calorimetry) with computed values at higher theory levels (e.g., CCSD(T)/cc-pVTZ).
  • Perform sensitivity analysis on force field parameters in molecular dynamics simulations to identify error sources .

Q. What in vitro assays are suitable for evaluating the enzymatic interactions of this compound with cytochrome P450 isoforms?

  • Methodological Answer :
  • Use human liver microsomes (HLMs) incubated with the compound (1–100 µM) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
  • Conduct competitive inhibition assays with isoform-specific probes (e.g., midazolam for CYP3A4). Calculate IC50IC_{50} values and compare to positive controls.
  • For time-dependent inhibition, pre-incubate HLMs with the compound before adding probe substrates. Data normalization to protein content is critical .

Q. What advanced chromatographic methods can track oxidative degradation pathways under varying pH conditions?

  • Methodological Answer :
  • Employ High-Resolution Mass Spectrometry (HRMS) coupled with UPLC to identify degradation products. Use a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradients .
  • For pH-dependent studies (pH 2–10), use buffer systems (e.g., phosphate for neutral, citrate for acidic, borate for alkaline) and monitor degradation kinetics at 25°C and 40°C. Quench reactions at intervals with 0.1% TFA .
  • Quantify degradation products using external calibration curves and assess Arrhenius plots to predict shelf-life .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s adsorption behavior on indoor surfaces relevant to environmental chemistry?

  • Methodological Answer :
  • Simulate indoor surfaces (e.g., glass, PVC) in controlled chambers (25°C, 50% RH). Expose surfaces to aerosolized compound (0.1–1 µg/cm²) and measure adsorption via ToF-SIMS or QCM-D .
  • For reactivity studies, introduce ozone (50 ppb) and monitor secondary organic aerosol (SOA) formation using SMPS. Normalize data to surface area and control for background contamination .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of this compound?

  • Methodological Answer :
  • Fit dose-response curves using a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10(LogEC50X)Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{Hill Slope}})). Validate model assumptions via residual plots .
  • For non-monotonic responses, apply Bayesian hierarchical models or segmented regression. Use Akaike Information Criterion (AIC) to compare models .

Critical Analysis & Validation

Q. How can researchers validate the biological activity of this compound derivatives against conflicting literature reports?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., ATCC cell lines, serum-free media). Include positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., ATP luminescence vs. MTT) .
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent used, passage number of cell lines). Use funnel plots to assess publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.